2-(1-Hydroxycyclohexyl)-2-oxoethyl acetate
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Overview
Description
2-(1-Hydroxycyclohexyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexane, featuring a hydroxy group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-2-oxoethyl acetate can be achieved through several methods. One common approach involves the esterification of 2-(1-Hydroxycyclohexyl)acetic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclohexyl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(1-Oxocyclohexyl)-2-oxoethyl acetate or 2-(1-Hydroxycyclohexyl)acetic acid.
Reduction: Formation of 2-(1-Hydroxycyclohexyl)ethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(1-Hydroxycyclohexyl)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetate ester can undergo hydrolysis to release acetic acid, which may further interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxycyclohexyl)acetic acid
- 2-(1-Oxocyclohexyl)-2-oxoethyl acetate
- 2-(1-Hydroxycyclohexyl)ethanol
Uniqueness
2-(1-Hydroxycyclohexyl)-2-oxoethyl acetate is unique due to its combination of a hydroxy group and an acetate ester on a cyclohexane ring.
Properties
CAS No. |
112070-81-2 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
[2-(1-hydroxycyclohexyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H16O4/c1-8(11)14-7-9(12)10(13)5-3-2-4-6-10/h13H,2-7H2,1H3 |
InChI Key |
SDVBXJVQLBGUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCCCC1)O |
Origin of Product |
United States |
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